Benzyldimethyltetradecylammonium-d7 Chloride
Overview
Description
Benzyldimethyltetradecylammonium-d7 Chloride is a labeled quaternary ammonium halide . It is used in infectious disease research, antifungals, and other fields . It is also known by the name N,N-Dimethyl-N-tetradecylbenzenemethanaminium-d7 Chloride .
Synthesis Analysis
Benzyldimethyltetradecylammonium-d7 Chloride is used as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymers with linear dielectric properties .Molecular Structure Analysis
The molecular formula of Benzyldimethyltetradecylammonium-d7 Chloride is C23H35D7ClN . It has a molecular weight of 375.08 .Chemical Reactions Analysis
This compound is used as a phase transfer catalyst in organic reactions . It has been studied for its role in the biosorption of benzyldimethyltetradecylammonium chloride onto activated sludge .Physical And Chemical Properties Analysis
Benzyldimethyltetradecylammonium-d7 Chloride has a molecular weight of 375.1 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 15 rotatable bond count . Its exact mass and monoisotopic mass are 374.3445153 g/mol .Scientific Research Applications
Analytical and Measurement Techniques
Benzyldimethyltetradecylammonium chloride (BDTA) is used in analytical chemistry, specifically in mass spectrometry. It has been applied for the direct quantitation of antiseptic quaternary ammonium compounds, offering abundant and persistent species amenable to quantitative analysis (Alberti et al., 1984).
Environmental Science and Pollution Treatment
BDTA plays a role in environmental science, particularly in the adsorptive removal of cationic surfactants from aqueous solutions. Its effectiveness as an adsorbent for various cationic surfactants, including BDTA itself, has been studied using activated carbon cloth and monitored via in situ UV spectroscopy (Duman & Ayranci, 2010).
Bioremediation and Environmental Safety
In the context of bioremediation, BDTA has been evaluated for its cyto-genotoxicological impact on animal cells and its biodegradation. Aerobic bacterial granules have been developed for the biodegradation of ionic liquids including BDTA, demonstrating their potential in environmental clean-up processes (Thamke et al., 2019).
Chemical Synthesis and Catalysis
BDTA is used in chemical synthesis, specifically in the synthesis of O-benzyl oximes. It acts as a catalyst in reactions involving oximes and benzyl bromide, showcasing its utility in organic synthesis and catalysis (Li et al., 2009).
Nanotechnology
In the field of nanotechnology, BDTA has been used in the novel synthesis of gold nanoparticles. Its role in stabilizing gold nanoparticles, which remained constant in size for months, illustrates its potential in the development of nanomaterials (Farren-Dai et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-JKJUCWQGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675677 | |
Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethyltetradecylammonium-d7 Chloride | |
CAS RN |
1219178-72-9 | |
Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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